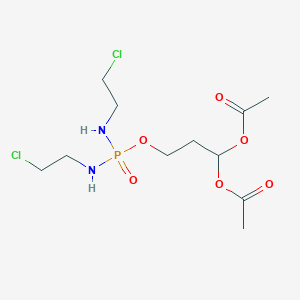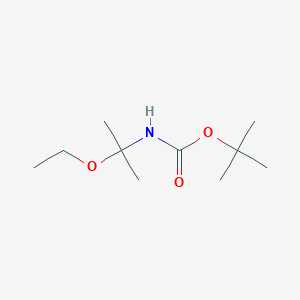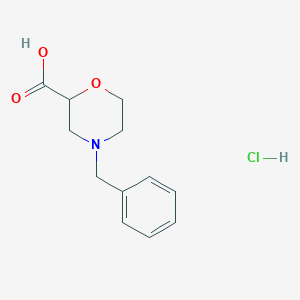
Acetaldoifosphamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldoifosphamide is a chemical compound that is widely used in scientific research for its unique properties and applications. It is a derivative of ifosfamide, a well-known chemotherapy drug, and has been developed to overcome some of the limitations of its parent compound. In
Mechanism of Action
Acetaldoifosphamide works by inhibiting the growth and division of cancer cells. It is converted to ifosfamide in the body, which then forms toxic metabolites that damage DNA and prevent cell division. The prodrug property of acetaldoifosphamide reduces the toxicity of ifosfamide by limiting its conversion to toxic metabolites in normal cells.
Biochemical and Physiological Effects:
Acetaldoifosphamide has been shown to have several biochemical and physiological effects. It is rapidly converted to ifosfamide in the body, which then forms toxic metabolites that damage DNA and prevent cell division. The prodrug property of acetaldoifosphamide reduces the toxicity of ifosfamide by limiting its conversion to toxic metabolites in normal cells. Additionally, acetaldoifosphamide has been shown to have radioprotective effects by reducing the damage caused by radiation to normal tissues.
Advantages and Limitations for Lab Experiments
Acetaldoifosphamide has several advantages for lab experiments. It is more water-soluble than ifosfamide, which makes it easier to handle and administer. Additionally, its prodrug property reduces the toxicity of ifosfamide, making it safer to use in lab experiments. However, acetaldoifosphamide is still a potent chemotherapy drug and should be handled with caution in lab experiments.
Future Directions
For research include the development of new prodrugs, exploration of radioprotective effects, and investigation of its potential as a treatment for other diseases.
Synthesis Methods
Acetaldoifosphamide is synthesized by reacting ifosfamide with acetaldehyde in the presence of a strong acid catalyst. The reaction results in the formation of a stable compound that is more water-soluble than ifosfamide. The synthesis method has been optimized to yield high purity and yield of acetaldoifosphamide.
Scientific Research Applications
Acetaldoifosphamide has several scientific research applications due to its unique properties. It has been used as a prodrug for ifosfamide, which means that it is converted to ifosfamide in the body. This property reduces the toxicity of ifosfamide and increases its efficacy in cancer treatment. Additionally, acetaldoifosphamide has been used as a radioprotective agent in radiation therapy. It has been shown to reduce the damage caused by radiation to normal tissues while enhancing the effects of radiation on cancer cells.
properties
CAS RN |
132432-63-4 |
|---|---|
Product Name |
Acetaldoifosphamide |
Molecular Formula |
C11H21Cl2N2O6P |
Molecular Weight |
379.17 g/mol |
IUPAC Name |
[1-acetyloxy-3-bis(2-chloroethylamino)phosphoryloxypropyl] acetate |
InChI |
InChI=1S/C11H21Cl2N2O6P/c1-9(16)20-11(21-10(2)17)3-8-19-22(18,14-6-4-12)15-7-5-13/h11H,3-8H2,1-2H3,(H2,14,15,18) |
InChI Key |
TXUKQFRFZDNXDO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCOP(=O)(NCCCl)NCCCl)OC(=O)C |
Canonical SMILES |
CC(=O)OC(CCOP(=O)(NCCCl)NCCCl)OC(=O)C |
Other CAS RN |
132432-63-4 |
synonyms |
acetaldoifosphamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)






